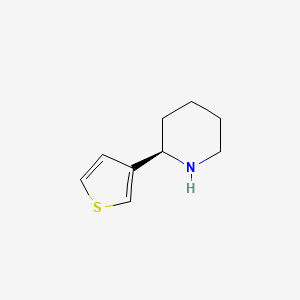![molecular formula C8H5F2NOS B12864625 2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12864625.png)
2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole is a heterocyclic compound featuring a benzoxazole core with a difluoromethyl group at the 2-position and a mercapto group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Introduction of the Mercapto Group: The mercapto group can be introduced through nucleophilic substitution reactions using thiolating agents like thiourea or thiol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the difluoromethyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced difluoromethyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other materials requiring specific functional characteristics.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the mercapto group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)-5-mercaptobenzo[d]oxazole: Similar structure but with a trifluoromethyl group.
2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole: Similar structure but with a hydroxy group instead of a mercapto group.
2-(Difluoromethyl)-5-aminobenzo[d]oxazole: Similar structure but with an amino group.
Uniqueness
2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole is unique due to the presence of both difluoromethyl and mercapto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C8H5F2NOS |
|---|---|
Poids moléculaire |
201.20 g/mol |
Nom IUPAC |
2-(difluoromethyl)-1,3-benzoxazole-5-thiol |
InChI |
InChI=1S/C8H5F2NOS/c9-7(10)8-11-5-3-4(13)1-2-6(5)12-8/h1-3,7,13H |
Clé InChI |
ZYNUOGHZTBRKLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S)N=C(O2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864543.png)
![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12864548.png)
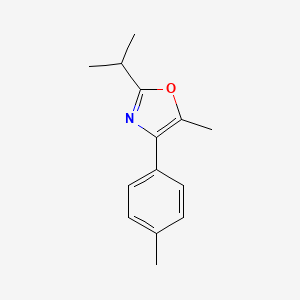
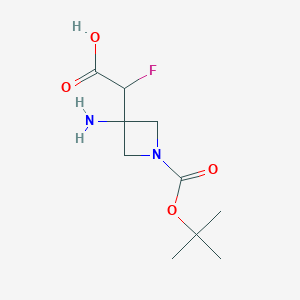
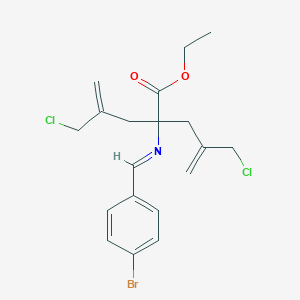
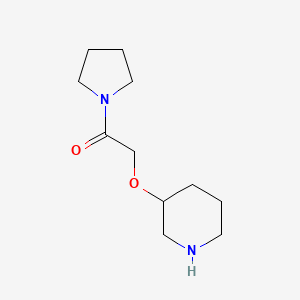
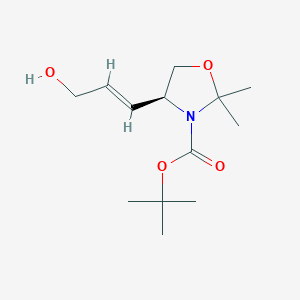
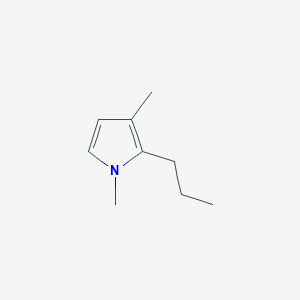

![Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12864597.png)
![2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid](/img/structure/B12864599.png)


